molecular formula C22H17N3O5 B15014519 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate

4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate

Cat. No.: B15014519
M. Wt: 403.4 g/mol
InChI Key: OPUHSFOEWJRCCN-OEAKJJBVSA-N
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Description

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound with a unique structure that includes a nitrophenyl group, a benzoate ester, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the imino group through a condensation reaction between an amine and an aldehyde or ketone. The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor. The final step often involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(E)-{[(4-METHYLPHENYL)IMINOMETHYL]OXY}BENZOATE: Similar structure but with different substituents.

    Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C22H17N3O5/c1-15-6-5-9-18(12-15)21(26)24-23-14-16-10-11-20(19(13-16)25(28)29)30-22(27)17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)/b23-14+

InChI Key

OPUHSFOEWJRCCN-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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